molecular formula C10H10ClNO3 B2919439 N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide CAS No. 90476-87-2

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide

Cat. No.: B2919439
CAS No.: 90476-87-2
M. Wt: 227.64
InChI Key: YTMODFCWNOUDOG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMODFCWNOUDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide typically involves the reaction of 1,3-benzodioxole with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide can undergo various chemical reactions, including:

Scientific Research Applications

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell division and survival .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide
  • Molecular Formula: C₁₀H₁₀ClNO₃
  • Molecular Weight : 227.64 g/mol
  • CAS Number : 90476-87-2
  • Synonyms: N-1,3-Benzodioxol-5-yl-2-chloropropanamide, Propanamide, N-1,3-benzodioxol-5-yl-2-chloro .

Structural Features: The compound consists of a benzo[1,3]dioxole (1,3-benzodioxol) core substituted at the 5-position with a 2-chloro-propionamide group.

Acylation : Reacting benzo[1,3]dioxol-5-amine with 2-chloropropionyl chloride in a polar aprotic solvent (e.g., dichloromethane).

Purification : Crystallization or chromatography to isolate the product, verified via elemental analysis, IR, and NMR spectroscopy .

Comparison with Structurally Similar Compounds

N-Benzo[1,3]dioxol-5-yl-2-chloro-acetamide

  • Molecular Formula: C₉H₈ClNO₃
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 227199-07-7 .
  • Key Differences: Substituent: Acetamide (CH₂Cl-C=O) vs. propionamide (CH₂CH₂Cl-C=O). Bioactivity: Limited antimicrobial activity against E. coli but moderate plant-growth regulation at 100 ppm . Crystallography: Exhibits intermolecular N–H···S and N–H···O hydrogen bonds, forming dimeric structures .

N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide

  • Molecular Formula: C₁₇H₁₃NO₄
  • Molecular Weight : 295.29 g/mol
  • CAS Number: Not explicitly listed .
  • Applications: Primarily used in herbicide research due to structural similarity to substituted benzoic acid uracils .

N-Benzo[1,3]dioxol-5-ylmethyl-2-chloro-propionamide

  • Molecular Formula: C₁₁H₁₂ClNO₃
  • Molecular Weight : 223.70 g/mol
  • CAS Number: Not listed .
  • Key Differences: Linker: Methyl group between benzodioxole and amide, reducing steric hindrance. Solubility: Likely higher in non-polar solvents compared to the parent compound.

Structural and Functional Analysis

Crystallographic Insights

  • Hydrogen Bonding : In N-benzo[1,3]dioxol-5-yl thiourea (analogous structure), intramolecular C=O···H–N bonds create six-membered rings, while intermolecular N–H···S bonds form supramolecular networks .
  • Software Tools : SHELXL () and Mercury CSD () are widely used for refining and visualizing crystal structures .

Biological Activity

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview

This compound is recognized for its anticancer properties. It primarily targets microtubules and their component protein tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The compound's structure allows it to modulate microtubule dynamics, which is critical for cell division and overall cellular integrity.

Target and Mode of Action:

  • Primary Target: Microtubules (specifically tubulin).
  • Action: The compound disrupts normal microtubule function by either suppressing tubulin polymerization or stabilizing the microtubule structure. This results in mitotic blockade and induces apoptosis in cancer cells.

Biochemical Pathways:
The interaction with tubulin leads to:

  • Cell Cycle Arrest: Primarily at the S phase.
  • Induction of Apoptosis: Triggering programmed cell death mechanisms essential for eliminating cancer cells.

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. Below is a summary of notable findings:

Cell Line IC50 (μM) Effect
A549 (Lung)10.5Induces apoptosis and inhibits DNA synthesis
MDA-MB 231 (Breast)12.3Significant cytotoxicity
HCT116 (Colon)9.8Causes cell cycle arrest

The compound has shown promising results in inhibiting cell proliferation across these lines, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Study on A549 Cells:
    • Researchers synthesized derivatives based on benzodioxole and evaluated their cytotoxic effects on A549 human lung adenocarcinoma cells. The study found that specific derivatives significantly increased early and late apoptosis markers while disturbing mitochondrial membrane potential .
  • Inhibition Studies:
    • A comparative study assessed the inhibitory effects of this compound on various kinases involved in cancer progression. Results indicated that the compound effectively inhibited DYRK1A with an IC50 value below 500 nM, showcasing its potential in targeting specific oncogenic pathways .

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